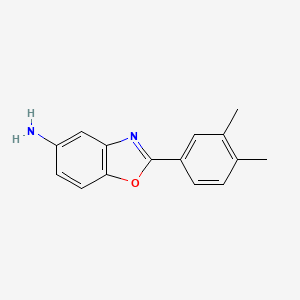

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine (2-DMBX) is a synthetic compound belonging to the benzoxazole class of compounds. It is a heterocyclic aromatic compound with a five-membered ring structure containing two nitrogen atoms. 2-DMBX has been used in a variety of scientific research applications, including biochemical and physiological studies, and its potential as a therapeutic agent has been explored.

Applications De Recherche Scientifique

- The benzoxazole moiety in this compound exhibits strong fluorescence properties. Researchers have utilized it as a fluorescent probe for cellular imaging, tracking specific biological processes, and studying intracellular localization of molecules. Its emission wavelength can be tuned by modifying the substituents, making it valuable for visualizing cellular structures and protein interactions .

- Benzoxazoles have been investigated for their antimicrobial properties. Researchers have explored derivatives of 2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine as potential antibacterial and antifungal agents. These compounds may inhibit microbial growth by targeting specific enzymes or cellular pathways .

- Benzoxazole derivatives have been incorporated into OLEDs due to their excellent electron-transporting properties. Researchers have synthesized OLED materials based on 2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine to enhance device efficiency and stability. These compounds contribute to the development of next-generation displays and lighting technologies .

- The boron-containing group in this compound makes it suitable for Suzuki–Miyaura cross-coupling reactions. Researchers have employed it as a boron reagent to form carbon–carbon bonds, facilitating the synthesis of complex organic molecules. This reaction is widely used in medicinal chemistry and materials science .

- Medicinal chemists explore benzoxazole derivatives as potential drug candidates. By modifying the substituents on the benzoxazole ring, researchers can fine-tune the compound’s pharmacological properties. 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine may serve as a starting point for developing novel drugs targeting specific diseases .

- Researchers use this compound to study photophysical properties, such as absorption and emission spectra. By understanding its behavior under different conditions, they gain insights into excited-state processes and molecular interactions. These studies contribute to fundamental knowledge in photochemistry and spectroscopy .

Fluorescent Probes and Imaging Agents

Antibacterial and Antifungal Agents

Organic Light-Emitting Diodes (OLEDs)

Boron Reagents in Suzuki–Miyaura Coupling

Pharmaceutical Lead Optimization

Photophysical Studies and Mechanistic Investigations

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-4-11(7-10(9)2)15-17-13-8-12(16)5-6-14(13)18-15/h3-8H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNOUVYVRFVJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(dimethylamino)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2845788.png)

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea](/img/structure/B2845792.png)

![ethyl 4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B2845793.png)

![3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2845800.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2845802.png)

![Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B2845803.png)

![4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2845805.png)

![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2845807.png)